molecular formula C20H26O2 B14596954 1,1'-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene CAS No. 60417-42-7

1,1'-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene

Cat. No.: B14596954
CAS No.: 60417-42-7
M. Wt: 298.4 g/mol
InChI Key: PXPVQOYHLLJGCM-UHFFFAOYSA-N
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Description

1,1’-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene is an organic compound with a complex structure It consists of a hexane backbone substituted with two methoxy groups at the 2 and 5 positions, and two benzene rings attached at the 1 and 1’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene typically involves the reaction of 2,5-dimethoxyhexane with benzene derivatives under specific conditions. One common method includes the use of Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene can undergo several types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The benzene rings can be hydrogenated to form cyclohexane derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2,5-dimethoxyhexanoic acid.

    Reduction: Formation of 1,1’-(2,5-dimethoxyhexane-2,5-diyl)dicyclohexane.

    Substitution: Formation of 1,1’-(2,5-dichlorohexane-2,5-diyl)dibenzene.

Scientific Research Applications

1,1’-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,1’-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The benzene rings provide a hydrophobic surface that can interact with lipid membranes and other hydrophobic regions in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(2,5-Dimethylhexane-2,5-diyl)dibenzene
  • 1,1’-(2,5-Dichlorohexane-2,5-diyl)dibenzene
  • 1,1’-(2,5-Dihydroxyhexane-2,5-diyl)dibenzene

Uniqueness

1,1’-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene is unique due to the presence of methoxy groups, which can significantly alter its chemical reactivity and physical properties compared to its analogs. The methoxy groups enhance its solubility in organic solvents and can participate in specific chemical reactions that other similar compounds may not undergo.

Properties

CAS No.

60417-42-7

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

(2,5-dimethoxy-5-phenylhexan-2-yl)benzene

InChI

InChI=1S/C20H26O2/c1-19(21-3,17-11-7-5-8-12-17)15-16-20(2,22-4)18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3

InChI Key

PXPVQOYHLLJGCM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)(C1=CC=CC=C1)OC)(C2=CC=CC=C2)OC

Origin of Product

United States

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